molecular formula C10H10N2S B8755480 1-Methyl-1H-indole-3-carbothioamide

1-Methyl-1H-indole-3-carbothioamide

Cat. No.: B8755480
M. Wt: 190.27 g/mol
InChI Key: ZHBKUVWKSAGLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indole-3-carbothioamide is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-methylindole-3-carbothioamide

InChI

InChI=1S/C10H10N2S/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13)

InChI Key

ZHBKUVWKSAGLFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=S)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Methylindole-3-carboxamide (0.6 g) was suspended in toluene (20 ml); Lawesson's Reagent (0.7 g) was added and the mixture was heated at reflux under nitrogen for 30 min until dissolution occurred. The solution was cooled and toluene was removed under reduced pressure. The orange residue was purified by column chromatography on alumina using CH2Cl2 as eluant. This afforded an orange crystalline material, (0.5 g). δH (360 MHz, DMSO-d6) 3.82 (3H, s, NCH3), 7.18 and 7.23 (2H, 2×dt, J=7.1, 1.1 Hz, H-5 and H-6), 7.49 (1H, d, J=7.5 Hz, H-7), 8.08 (1H, s, H-2), 8.59 (1H, d, J=7.5 Hz, H-4), 8.76 (2H, brs, NH2); m/z 190 (M+, 100%), 174 (20), 157 (80).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 80 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.